N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring and a benzoxazole ring. The presence of these rings suggests that the compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The difluorophenyl group may introduce some electron-withdrawing character, which could affect the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the oxadiazole and benzoxazole rings. These groups are often involved in nucleophilic substitution reactions or can act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the difluorophenyl group could increase the compound’s lipophilicity, which might affect its solubility and permeability .Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized novel derivatives of 1,2,4-triazole and 1,3,4-oxadiazole to explore their antimicrobial potentials. For example, Bektaş et al. (2007) synthesized derivatives showing good to moderate activities against various test microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Anticancer Activities
Compounds with the 1,3,4-oxadiazole moiety have also been evaluated for their anticancer properties. Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of oxadiazole derivatives in anticancer drug development (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).
Analgesic and Anti-inflammatory Activities
Research has also focused on the synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety for evaluating their analgesic and anti-inflammatory activities. Dewangan et al. (2016) synthesized new derivatives that showed potent analgesic and anti-inflammatory activities in animal studies, suggesting the usefulness of these compounds in pain and inflammation management (Dewangan, D., Verma, V. S., Nakhate, K. T., Tripathi, D. K., Kashyap, P., & Dhongade, H., 2016).
Spectral-Luminescent Properties
Mikhailov et al. (2018) investigated the spectral-luminescent properties of 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, suggesting their potential application in the development of luminescent materials (Mikhailov, I. E., Artuyshkina, Yu. M., Dushenko, G. A., Revinskii, Yu. V., & Minkin, V., 2018).
Future Directions
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c1-26-20(28)19-16(10-17(30-19)12-5-3-2-4-6-12)25-21(26)29-11-18(27)24-15-8-7-13(23)9-14(15)22/h2-10H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIVLEWIXFGZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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